molecular formula C16H14N2O2 B11851034 2-(3,4-Dimethoxyphenyl)quinazoline

2-(3,4-Dimethoxyphenyl)quinazoline

Cat. No.: B11851034
M. Wt: 266.29 g/mol
InChI Key: AVXDMXGWUVJUKG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)quinazoline typically involves the condensation of anthranilic acid with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)quinazoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)quinazoline
  • 2-(4-Chlorophenyl)quinazoline
  • 2-(3,4,5-Trimethoxyphenyl)quinazoline

Uniqueness

2-(3,4-Dimethoxyphenyl)quinazoline is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring can enhance its lipophilicity and ability to penetrate biological membranes, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)quinazoline

InChI

InChI=1S/C16H14N2O2/c1-19-14-8-7-11(9-15(14)20-2)16-17-10-12-5-3-4-6-13(12)18-16/h3-10H,1-2H3

InChI Key

AVXDMXGWUVJUKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C=N2)OC

Origin of Product

United States

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